1-[(7-Bromoheptyl)oxy]-4-nitrobenzene
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Overview
Description
1-[(7-Bromoheptyl)oxy]-4-nitrobenzene is an organic compound with the molecular formula C13H18BrNO3. It is a derivative of benzene, featuring a nitro group at the para position and a bromoheptyl group attached via an ether linkage.
Preparation Methods
The synthesis of 1-[(7-Bromoheptyl)oxy]-4-nitrobenzene typically involves a multi-step process:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by reacting benzene with a mixture of concentrated sulfuric acid and nitric acid.
Etherification: The nitrobenzene is then subjected to etherification with 7-bromoheptanol in the presence of a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(7-Bromoheptyl)oxy]-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoheptyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Oxidation: Potassium permanganate, acidic conditions.
Major products formed from these reactions include substituted benzene derivatives, amines, and carboxylic acids.
Scientific Research Applications
1-[(7-Bromoheptyl)oxy]-4-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(7-Bromoheptyl)oxy]-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromoheptyl group can undergo nucleophilic substitution, leading to the formation of various bioactive compounds. These interactions can modulate biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
1-[(7-Bromoheptyl)oxy]-4-nitrobenzene can be compared with similar compounds such as:
1-Bromo-4-nitrobenzene: Lacks the heptyloxy group, making it less versatile in nucleophilic substitution reactions.
4-Nitrophenol: Contains a hydroxyl group instead of the bromoheptyl group, leading to different reactivity and applications.
[(7-Bromoheptyl)oxy]phosphonic acid:
The uniqueness of this compound lies in its combination of a nitro group and a bromoheptyl ether linkage, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
134847-73-7 |
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Molecular Formula |
C13H18BrNO3 |
Molecular Weight |
316.19 g/mol |
IUPAC Name |
1-(7-bromoheptoxy)-4-nitrobenzene |
InChI |
InChI=1S/C13H18BrNO3/c14-10-4-2-1-3-5-11-18-13-8-6-12(7-9-13)15(16)17/h6-9H,1-5,10-11H2 |
InChI Key |
WWQAQSAZKMEGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCCBr |
Origin of Product |
United States |
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